molecular formula C12H11NO3 B13869268 2-(1,3-Dioxolan-2-yl)quinolin-8-ol

2-(1,3-Dioxolan-2-yl)quinolin-8-ol

Cat. No.: B13869268
M. Wt: 217.22 g/mol
InChI Key: SRIPJHITSJCWGO-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)quinolin-8-ol is a compound that features a quinolin-8-ol moiety fused with a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxolan-2-yl)quinolin-8-ol typically involves the reaction of quinolin-8-ol with a suitable dioxolane precursor under specific conditions. One common method involves the use of acetic anhydride and sodium acetate as reagents, with the reaction carried out under reflux conditions . The reaction yields the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxolan-2-yl)quinolin-8-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline moiety, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-8-one derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.

Scientific Research Applications

2-(1,3-Dioxolan-2-yl)quinolin-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxolan-2-yl)quinolin-8-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Quinolin-8-ol: A parent compound with similar structural features but lacking the dioxolane ring.

    2-(1,3-Dioxolan-2-yl)furan: Another compound with a dioxolane ring but a different aromatic system.

Uniqueness

2-(1,3-Dioxolan-2-yl)quinolin-8-ol is unique due to the combination of the quinolin-8-ol moiety and the 1,3-dioxolane ring. This unique structure imparts specific chemical and biological properties that are not observed in its individual components or other similar compounds .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

2-(1,3-dioxolan-2-yl)quinolin-8-ol

InChI

InChI=1S/C12H11NO3/c14-10-3-1-2-8-4-5-9(13-11(8)10)12-15-6-7-16-12/h1-5,12,14H,6-7H2

InChI Key

SRIPJHITSJCWGO-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=NC3=C(C=CC=C3O)C=C2

Origin of Product

United States

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